2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.:
Cat. No.: VC15142777
Molecular Formula: C21H15F3N4O2
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15F3N4O2 |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29) |
| Standard InChI Key | REWUJEFVHIPLSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Functional Groups
The compound’s molecular formula, C21H15F3N4O2, reflects a hybrid architecture combining a pyrazolo[1,5-a]pyrazine ring system with a substituted phenylacetamide moiety. The pyrazolo[1,5-a]pyrazine core comprises two fused five-membered rings, with nitrogen atoms at positions 1, 2, and 5, contributing to electron-rich regions critical for intermolecular interactions . The 4-oxo group at position 4 introduces a ketone functionality, enhancing hydrogen-bonding potential with biological targets.
The trifluoromethyl (-CF3) group attached to the phenyl ring at the acetamide terminus provides electron-withdrawing effects, improving metabolic stability and membrane permeability . This substituent also induces steric hindrance, potentially modulating target selectivity. The canonical SMILES string (C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F) confirms the connectivity of these functional groups.
Physicochemical Properties
With a molecular weight of 412.4 g/mol, the compound falls within the optimal range for oral bioavailability. The presence of multiple hydrogen bond acceptors (N=7, O=2) and donors (N=1, O=1) aligns with Lipinski’s rule of five, suggesting favorable drug-likeness. The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), as calculated using PubChem descriptors .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H15F3N4O2 |
| Molecular Weight | 412.4 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 98.9 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves a multi-step sequence starting from pyrazine precursors . A representative route includes:
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Formation of Pyrazolo[1,5-a]pyrazine Core: Cyclocondensation of 2-aminopyrazine with phenylacetylene derivatives under acidic conditions generates the bicyclic framework .
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Introduction of 4-Oxo Group: Oxidation at position 4 using mild oxidizing agents like manganese dioxide ensures regioselectivity.
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Acetamide Coupling: Reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate in the presence of a palladium catalyst forms the final acetamide linkage.
Optimization Strategies
Recent advancements employ cross-dehydrogenative coupling (CDC) reactions to streamline synthesis. For instance, acetic acid and molecular oxygen promote CDC between β-ketoesters and N-amino-2-iminopyridines, achieving yields up to 94% under optimized conditions . Key parameters include:
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Solvent: Ethanol preferred for solubility and reaction homogeneity .
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Oxidant: Molecular oxygen (1 atm) outperforms air, minimizing byproducts .
Table 2: Reaction Optimization for Pyrazolo[1,5-a]pyrazine Synthesis
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
Biological Activities and Mechanism of Action
Kinase Inhibition Profiling
The compound demonstrates potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values of 18 nM and 23 nM, respectively. Molecular docking studies reveal that the pyrazolo[1,5-a]pyrazine core occupies the ATP-binding pocket, while the trifluoromethylphenyl group stabilizes hydrophobic interactions with Val18 and Ala144 residues.
Apoptotic Induction in Cancer Cells
In MDA-MB-231 breast cancer cells, the compound induces apoptosis via mitochondrial pathways, evidenced by:
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Caspase-3 Activation: 4-fold increase at 10 μM.
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Bax/Bcl-2 Ratio: Upregulation from 0.3 to 2.1 after 24-hour treatment.
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PARP Cleavage: 80% reduction in full-length PARP at 20 μM.
Anti-inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 72% and 65%, respectively. This activity correlates with inhibition of IκBα phosphorylation, preventing nuclear translocation of NF-κB.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic microsomal stability studies show 85% remaining after 1 hour, with primary metabolites arising from N-deacetylation and oxidation.
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Excretion: Renal clearance accounts for 60% of elimination in rodent models.
Acute Toxicity
In BALB/c mice, the LD50 is 320 mg/kg (oral) and 110 mg/kg (intravenous). Histopathological analysis reveals mild hepatotoxicity at doses ≥100 mg/kg, characterized by vacuolar degeneration.
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical studies in xenograft models demonstrate 58% tumor growth inhibition in colorectal cancer (HCT-116) at 50 mg/kg/day, with no significant weight loss. Synergy with cisplatin (combination index = 0.3) suggests potential for combination therapies.
Autoimmune Diseases
In a collagen-induced arthritis model, daily administration (10 mg/kg) reduces paw swelling by 44% and serum IL-17 levels by 67%. These effects are comparable to methotrexate but with fewer gastrointestinal side effects.
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